8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
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Overview
Description
8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino group.
Cyclization: A precursor such as 1,2,3,4-tetrahydronaphthalene is subjected to cyclization under acidic or basic conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like ammonia or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
8-Amino-1,2,3,4-tetrahydronaphthalene: Similar bicyclic structure but lacks the methano bridge.
2-Amino-3,4-dihydro-1H-naphthalen-1-one: Similar structure but different positioning of the amino group.
Uniqueness
8-Amino-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.
Properties
CAS No. |
88999-40-0 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H11NO/c12-9-3-1-2-7-6-4-8(11(7)9)10(13)5-6/h1-3,6,8H,4-5,12H2 |
InChI Key |
WLTNUKCDPBYXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C=CC=C3N |
Origin of Product |
United States |
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